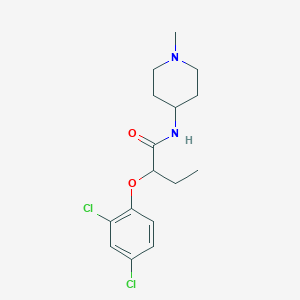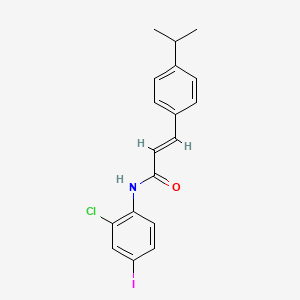
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide, also known as Boc-CyHT, is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide is composed of a tryptophan residue, which is a common building block in many biologically active molecules, and a cycloheptyl group, which enhances the stability and bioavailability of the peptide.
Wissenschaftliche Forschungsanwendungen
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been used in various scientific research studies, including drug discovery and development, as well as the study of protein-protein interactions. This peptide has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4), which is a target for the treatment of type 2 diabetes. N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has also been used to study the interaction between proteins and small molecules, which can aid in the development of new drugs and therapies.
Wirkmechanismus
The mechanism of action of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide involves the inhibition of enzymatic activity by binding to the active site of the enzyme. This peptide has been shown to inhibit the activity of DPP-4 by binding to the enzyme's active site and preventing the cleavage of certain peptides. This inhibition can lead to an increase in the levels of certain hormones, such as glucagon-like peptide-1 (GLP-1), which can improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects:
N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been shown to have several biochemical and physiological effects, including the inhibition of DPP-4 activity, the increase in GLP-1 levels, and the improvement of glucose homeostasis. This peptide has also been shown to have anti-inflammatory effects, which can be beneficial in the treatment of certain diseases, such as rheumatoid arthritis. Additionally, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide has been shown to have a low toxicity profile, making it a safe and effective tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in lab experiments include its high yield synthesis method, its ability to inhibit enzymatic activity, and its low toxicity profile. However, the limitations of using N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide include its limited stability in aqueous solutions, which can affect its bioavailability and efficacy, and its potential for off-target effects, which can lead to unintended consequences in scientific research studies.
Zukünftige Richtungen
In the future, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide could be used in the development of new therapies for the treatment of type 2 diabetes, as well as other diseases that involve the inhibition of enzymatic activity. Additionally, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide could be used to study the interaction between proteins and small molecules, which can aid in the development of new drugs and therapies. Further research is needed to explore the potential of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in these areas and to address its limitations in scientific research studies.
Conclusion:
In conclusion, N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide is a synthetic peptide that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. This peptide has been shown to inhibit enzymatic activity, increase the levels of certain hormones, and improve glucose homeostasis, making it a promising tool for the treatment of type 2 diabetes and other diseases. However, further research is needed to explore the potential of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide in these areas and to address its limitations in scientific research studies.
Synthesemethoden
The synthesis of N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide involves the coupling of Boc-Cys(Trt)-OH and CyHT-NH2, followed by the removal of the trityl protecting group. The resulting product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain a pure peptide. The yield of this synthesis method is typically high, making it a cost-effective and efficient way to produce N-(tert-butoxycarbonyl)-N-cycloheptyltryptophanamide for scientific research.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(cycloheptylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N3O3/c1-23(2,3)29-22(28)26-20(21(27)25-17-10-6-4-5-7-11-17)14-16-15-24-19-13-9-8-12-18(16)19/h8-9,12-13,15,17,20,24H,4-7,10-11,14H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXAXHXQSBUABK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)


![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![4-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4940568.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-2-(2-oxo-1-pyrrolidinyl)acetamide](/img/structure/B4940579.png)